molecular formula C14H20O2 B13831700 Dicyclopentanyl Methacrylate, (stabilized with MEHQ)

Dicyclopentanyl Methacrylate, (stabilized with MEHQ)

Cat. No.: B13831700
M. Wt: 220.31 g/mol
InChI Key: KFVLPEIMNOGRJP-DBMHSUKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicyclopentanyl Methacrylate, stabilized with monomethyl ether hydroquinone (MEHQ), is a chemical compound with the molecular formula C14H20O2. It is a colorless to almost colorless clear liquid with a molecular weight of 220.31 g/mol . This compound is primarily used in the production of polymers and copolymers due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclopentanyl Methacrylate can be synthesized through the addition reaction between methacrylic acid and dicyclopentadiene. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Dicyclopentanyl Methacrylate involves the use of large-scale reactors where methacrylic acid and dicyclopentadiene are combined in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dicyclopentanyl Methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers.

    Substitution Reactions: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Polymerization: The major products are polymers and copolymers with varying properties depending on the comonomers used.

    Substitution Reactions: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Dicyclopentanyl Methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dicyclopentanyl Methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the production of high-performance materials with enhanced mechanical and chemical properties. The molecular targets and pathways involved in its action are primarily related to its reactivity with other monomers and initiators during the polymerization process .

Comparison with Similar Compounds

Similar Compounds

  • Isobornyl Methacrylate
  • Triethylene Glycol Dimethacrylate
  • Ethylene Dimethacrylate

Uniqueness

Dicyclopentanyl Methacrylate is unique due to its ability to form highly cross-linked polymers with excellent chemical resistance and mechanical properties. Compared to similar compounds, it offers superior performance in applications requiring high durability and stability .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

[(1S,7R)-4-tricyclo[5.2.1.02,6]decanyl] 2-methylprop-2-enoate

InChI

InChI=1S/C14H20O2/c1-8(2)14(15)16-11-6-12-9-3-4-10(5-9)13(12)7-11/h9-13H,1,3-7H2,2H3/t9-,10+,11?,12?,13?

InChI Key

KFVLPEIMNOGRJP-DBMHSUKLSA-N

Isomeric SMILES

CC(=C)C(=O)OC1CC2[C@@H]3CC[C@@H](C3)C2C1

Canonical SMILES

CC(=C)C(=O)OC1CC2C3CCC(C3)C2C1

Origin of Product

United States

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